molecular formula C9H17Br B13188329 1-(Bromomethyl)-1-butylcyclobutane

1-(Bromomethyl)-1-butylcyclobutane

Cat. No.: B13188329
M. Wt: 205.13 g/mol
InChI Key: OXHPXEHSZTZLBK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-butylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-butylcyclobutane can be synthesized through a multi-step process. One common method involves the bromination of 1-butylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-butylcyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thiols, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: Alcohols, amines, thiols.

    Elimination Reactions: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-1-butylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-butylcyclobutane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo various transformations depending on the reaction conditions and the nature of the reagents used. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-butylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Iodomethyl)-1-butylcyclobutane: Similar structure but with an iodomethyl group instead of a bromomethyl group.

    1-(Hydroxymethyl)-1-butylcyclobutane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness: 1-(Bromomethyl)-1-butylcyclobutane is unique due to the reactivity of the bromomethyl group, which is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This reactivity makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-(bromomethyl)-1-butylcyclobutane

InChI

InChI=1S/C9H17Br/c1-2-3-5-9(8-10)6-4-7-9/h2-8H2,1H3

InChI Key

OXHPXEHSZTZLBK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)CBr

Origin of Product

United States

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